Cas no 832674-52-9 (5-bromo-2-butoxy-3-iodobenzaldehyde)
5-bromo-2-butoxy-3-iodobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-butoxy-3-iodo-benzaldehyde
- 5-bromo-2-butoxy-3-iodobenzaldehyde
- DTXSID601294492
- EN300-228132
- AKOS000307884
- BBL039569
- 832674-52-9
- CS-0297743
- STK348918
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- MDL: MFCD02257492
- Inchi: 1S/C11H12BrIO2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-7H,2-4H2,1H3
- InChI Key: DKMBNBICCFKLSC-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C=O)=C1OCCCC)Br
Computed Properties
- Exact Mass: 381.90654Da
- Monoisotopic Mass: 381.90654Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
5-bromo-2-butoxy-3-iodobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498177-250 mg |
5-Bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498177-500 mg |
5-Bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB498177-1 g |
5-Bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB498177-5 g |
5-Bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 5g |
€752.70 | 2022-03-24 | ||
| Enamine | EN300-228132-0.05g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-228132-0.1g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-228132-0.25g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
| Enamine | EN300-228132-0.5g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
| Enamine | EN300-228132-1.0g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
| Enamine | EN300-228132-2.5g |
5-bromo-2-butoxy-3-iodobenzaldehyde |
832674-52-9 | 95% | 2.5g |
$468.0 | 2024-06-20 |
5-bromo-2-butoxy-3-iodobenzaldehyde Suppliers
5-bromo-2-butoxy-3-iodobenzaldehyde Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-bromo-2-butoxy-3-iodobenzaldehyde
Professional Introduction to 5-bromo-2-butoxy-3-iodobenzaldehyde (CAS No. 832674-52-9)
5-bromo-2-butoxy-3-iodobenzaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With a CAS number of 832674-52-9, this compound represents a fascinating molecule that combines bromine, iodine, and aldehyde functional groups, making it a versatile intermediate in synthetic chemistry. The presence of these halogen atoms and the aldehyde moiety opens up a wide array of possibilities for further functionalization and derivatization, which are crucial for developing novel therapeutic agents.
The structural composition of 5-bromo-2-butoxy-3-iodobenzaldehyde includes a benzene ring substituted with bromine at the 5-position, an iodine atom at the 3-position, and a butoxy group at the 2-position. The aldehyde group at the 1-position further enhances its reactivity, allowing for various chemical transformations such as condensation reactions, nucleophilic additions, and oxidation processes. These features make it an invaluable building block in the synthesis of complex molecules, particularly in the development of small-molecule drugs.
In recent years, there has been a growing interest in exploring the pharmacological potential of halogenated aromatic compounds. The combination of bromine and iodine in 5-bromo-2-butoxy-3-iodobenzaldehyde provides multiple sites for interaction with biological targets, which can be exploited to develop drugs with enhanced efficacy and selectivity. For instance, halogenated aromatic compounds have shown promise in the treatment of various diseases, including cancer, by interfering with key signaling pathways and metabolic processes.
One of the most compelling aspects of 5-bromo-2-butoxy-3-iodobenzaldehyde is its utility as a precursor in cross-coupling reactions. These reactions are fundamental in modern organic synthesis and are widely used to construct complex molecular frameworks. The presence of both bromine and iodine allows for sequential or parallel coupling reactions using palladium-catalyzed processes such as Suzuki-Miyaura, Stille, or Sonogashira couplings. This flexibility enables chemists to tailor the structure of their target molecules with high precision.
The pharmaceutical industry has been particularly keen on leveraging halogenated aromatic compounds due to their ability to modulate biological activity through various mechanisms. For example, the introduction of halogens can enhance binding affinity to protein targets by increasing lipophilicity or by participating in polar interactions. Additionally, halogenated compounds often exhibit improved metabolic stability, which is a critical factor in drug design.
Recent studies have highlighted the role of 5-bromo-2-butoxy-3-iodobenzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes and are frequently implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects associated with traditional chemotherapies. The structural features of 5-bromo-2-butoxy-3-iodobenzaldehyde, including its halogen atoms and aldehyde group, make it an ideal candidate for generating kinase inhibitors with high potency and selectivity.
The synthesis of 5-bromo-2-butoxy-3-iodobenzaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by etherification and subsequent functional group transformations. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.
The chemical reactivity of 5-bromo-2-butoxy-3-iodobenzaldehyde allows for diverse applications beyond pharmaceuticals. In materials science, for instance, halogenated aromatic compounds are used as intermediates in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The ability to precisely control molecular structure makes these compounds valuable for developing novel materials with tailored electronic properties.
In conclusion, 5-bromo-2-butoxy-3-iodobenzaldehyde (CAS No. 832674-52-9) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features enable a wide range of chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new uses for halogenated aromatic compounds, 5-bromo-2-butoxy-3-iodobenzaldehyde is poised to play a crucial role in the development of next-generation therapeutics and advanced materials.
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